molecular formula C16H30N2O2 B2429578 N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)cyclohexanecarboxamide CAS No. 953930-56-8

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)cyclohexanecarboxamide

Cat. No. B2429578
M. Wt: 282.428
InChI Key: KLUAHUXMEVYIMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of “N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)cyclohexanecarboxamide” is C15H28N2O2. Its molecular weight is 268.401. The IUPAC name is [1-(2-methoxyethyl)-4-piperidinyl]-N-(4-pyridinylmethyl)methanamine .

Scientific Research Applications

Analytical Characterization and Methodologies

"N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)cyclohexanecarboxamide" and related compounds have been characterized using advanced analytical techniques. For instance, De Paoli et al. (2013) detailed the analytical profiles of psychoactive arylcyclohexylamines, emphasizing the development of robust methods for qualitative and quantitative analysis in biological matrices using liquid chromatography and mass spectrometry. This research underscores the compound's relevance in forensic and clinical toxicology for detecting psychoactive substances (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).

Receptor Interaction Studies

Research on "N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)cyclohexanecarboxamide" derivatives has contributed significantly to understanding receptor interactions, particularly in neuroscience. For example, the study by Craven, Grahame-Smith, and Newberry (1994) on WAY-100635 and GR127935 highlighted their effects on serotonin-containing neurons, offering insights into the mechanisms of serotonin receptors and their potential therapeutic implications (Craven, Grahame-Smith, & Newberry, 1994).

Synthesis and Chemical Modification

The versatility of "N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)cyclohexanecarboxamide" is evident in its use as a precursor or template for synthesizing new chemical entities with potential pharmacological activities. For example, Abate et al. (2011) explored analogues of σ receptor ligand PB28, modifying the compound to decrease its lipophilicity for potential use as positron emission tomography radiotracers. This research illustrates the compound's utility in developing diagnostic tools for oncology (Abate, Niso, Lacivita, Mosier, Toscano, & Perrone, 2011).

Pharmacological Applications

The pharmacological profiles of "N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)cyclohexanecarboxamide" derivatives, such as their roles as receptor antagonists or agonists, have been studied extensively. For instance, Forster et al. (1995) described WAY-100635 as a selective silent 5-HT1A receptor antagonist, highlighting its potential as a standard antagonist in further studies of 5-HT1A receptor function (Forster, Cliffe, Bill, Dover, Jones, Reilly, & Fletcher, 1995).

Safety And Hazards

The safety information available indicates that “N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)cyclohexanecarboxamide” may be an irritant . For more detailed safety information, it’s recommended to consult the Material Safety Data Sheet (MSDS) for this compound .

properties

IUPAC Name

N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O2/c1-20-12-11-18-9-7-14(8-10-18)13-17-16(19)15-5-3-2-4-6-15/h14-15H,2-13H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLUAHUXMEVYIMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)CNC(=O)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)cyclohexanecarboxamide

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